N-(2-Bromopyrimidin-5-yl)formamide

Description

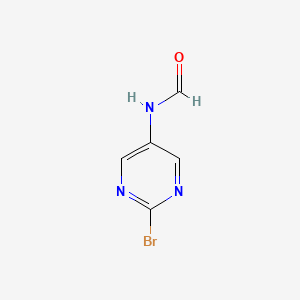

N-(2-Bromopyrimidin-5-yl)formamide is a brominated pyrimidine derivative featuring a formamide (-NHCHO) group at the 5-position and a bromine atom at the 2-position of the pyrimidine ring. The bromine substituent enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its electronic profile, influenced by the electron-withdrawing bromine and the formamide group, facilitates diverse chemical modifications, particularly in constructing heterocyclic frameworks.

Properties

Molecular Formula |

C5H4BrN3O |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

N-(2-bromopyrimidin-5-yl)formamide |

InChI |

InChI=1S/C5H4BrN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10) |

InChI Key |

FHUROKOYQUIYFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Br)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromopyrimidin-5-yl)formamide typically involves the reaction of 2-bromopyrimidine with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, sulfonated rice husk ash (RHA-SO3H) has been used as a solid acid catalyst to promote the N-formylation of amines using formic acid under solvent-free conditions . This method is efficient, providing good-to-high yields in short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromopyrimidin-5-yl)formamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under specific conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while cyclization reactions can produce fused ring systems.

Scientific Research Applications

N-(2-Bromopyrimidin-5-yl)formamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromopyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Amino-4,6-dichloro-pyrimidin-5-yl)formamide

- Structure: Chlorine atoms at 4- and 6-positions, amino group at 2-position.

- Key Differences: Reactivity: Chlorine is a weaker leaving group than bromine, reducing utility in nucleophilic substitutions. However, the amino group enables hydrogen bonding, enhancing solubility . Applications: Patented for use in herbicide synthesis (EP 0,684,236) due to stability under acidic conditions . Safety: No carcinogenicity reported, unlike nitro-furyl derivatives (e.g., FANFT) .

N-(4-Amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

- Structure : Benzyl group at the formamide nitrogen, chlorine at 2- and 6-positions.

- Key Differences :

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

- Structure : Thiazole ring with nitro-furyl substituent.

- Key Differences: Biological Impact: Potent bladder carcinogen in rats, inducing hyperplastic lesions and pleomorphic microvilli . Mechanism: Acts as an initiator in two-stage carcinogenesis models, contrasting with the target compound’s non-carcinogenic profile .

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

- Structure : Pyridine ring with bromine (2-position) and formyl (5-position) groups.

- Key Differences :

Sulfonamide Derivatives with Bromo-Morpholinylpyrimidine

- Structure : Bromine at pyrimidine 5-position, morpholine substituent.

- Key Differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Reactivity : Bromine’s superior leaving-group ability (vs. chlorine) enables efficient Pd-catalyzed couplings in this compound .

- Electronic Effects : The 2-bromo substituent deactivates the pyrimidine ring, directing electrophiles to the 4-position, whereas 5-bromo derivatives (e.g., sulfonamide in ) favor substitution at the 2-position .

- Analytical Differentiation : HPLC methods (e.g., retention time 0.7 for formamide derivatives in ) are critical for purity assessment in pharmaceutical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.